

cytotoxicity evaluation of 4,6-Diphenyl-1,3,5-triazin-2-ol derivatives

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Compound of Interest

Compound Name: 4,6-Diphenyl-1,3,5-triazin-2-ol

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Cytotoxicity of 1,3,5-Triazine Derivatives: A Comparative Guide

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic evaluation of various 1,3,5-triazine derivatives, presenting key experimental data, detailed protocols, and visual representations of experimental workflows and relevant signaling pathways. While direct studies on **4,6-Diphenyl-1,3,5-triazin-2-ol** derivatives are limited in the reviewed literature, the broader class of 1,3,5-triazines offers a wealth of data for comparison and structure-activity relationship (SAR) analysis.

Comparative Cytotoxicity Data

The cytotoxic potential of 1,3,5-triazine derivatives is highly dependent on the nature and position of substituents on the triazine ring. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected 1,3,5-triazine derivatives against various human cancer cell lines.

Compound ID/Series	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 of Reference (μM)
Compound 11 (morpholine-functionalized)	SW480 (Colorectal)	5.85	5-Fluorouracil	>100
Compound 5 (morpholine-functionalized)	SW480 & SW620 (Colorectal)	Promising dual-line activity	5-Fluorouracil	>100
Compounds 8e, 9a, 10e, 11e	A549 (Non-small cell lung)	0.05, 0.042, 0.062, 0.028	Methotrexate	Not specified, but less active than these compounds
Compound 19	MALME-3M (Melanoma)	0.033	Not specified	Not specified
Compound 6o (dimorpholinyl derivative)	SW620 (Colon)	8.71	Not specified	Not specified
A549 (Lung)	9.55			
HeLa (Cervical)	15.67			
MCF-7 (Breast)	21.77			
2-arylurea-1,3,5-triazine derivative 47	A549 (Lung)	0.20	Not specified	Not specified
MCF-7 (Breast)	1.25			
HeLa (Cervical)	1.03			
1,3,5-triazine-based pyrazole 5f	Multiple cell lines	Potent activity (nM range)	Erlotinib	EGFR Kinase IC50: 395.1 nM
1,3,5-triazine-based pyrazole	Multiple cell lines	Potent activity (nM range)	Erlotinib	EGFR Kinase IC50: 286.9 nM

5g

1,3,5-triazine-
based pyrazole
5h

Multiple cell lines

Potent activity
(nM range)

Erlotinib

EGFR Kinase
IC50: 229.4 nM

Experimental Protocols

A standardized methodology is crucial for the reliable evaluation and comparison of cytotoxic agents. The following is a detailed protocol for the widely used MTT assay for assessing cell viability.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Human cancer cell lines (e.g., SW620, A549, HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
- 96-well plates
- Test compounds (1,3,5-triazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Microplate reader

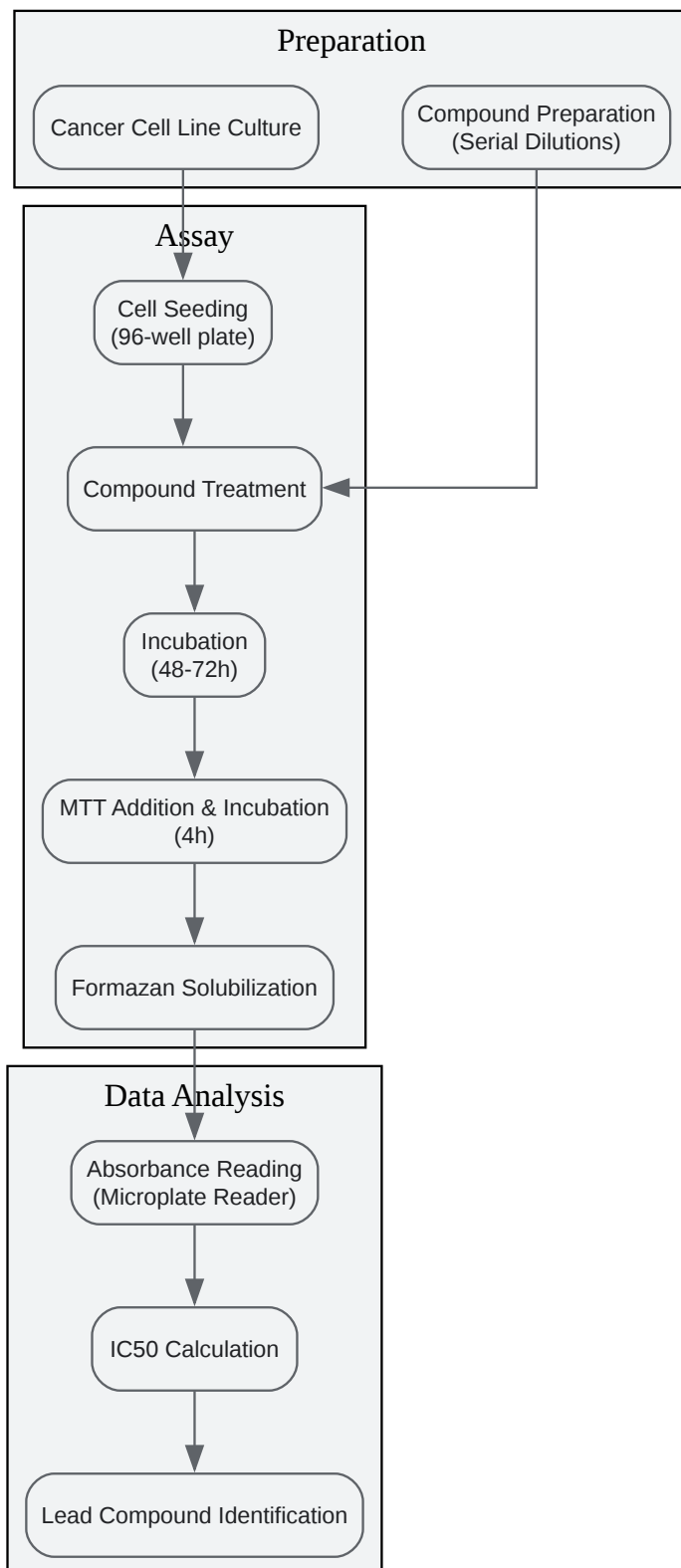
Procedure:

- **Cell Seeding:** Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
- **Formazan Solubilization:** After the 4-hour incubation, carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated using the following formula:
 - $\% \text{ Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$
- The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the in vitro screening of potential cytotoxic compounds.

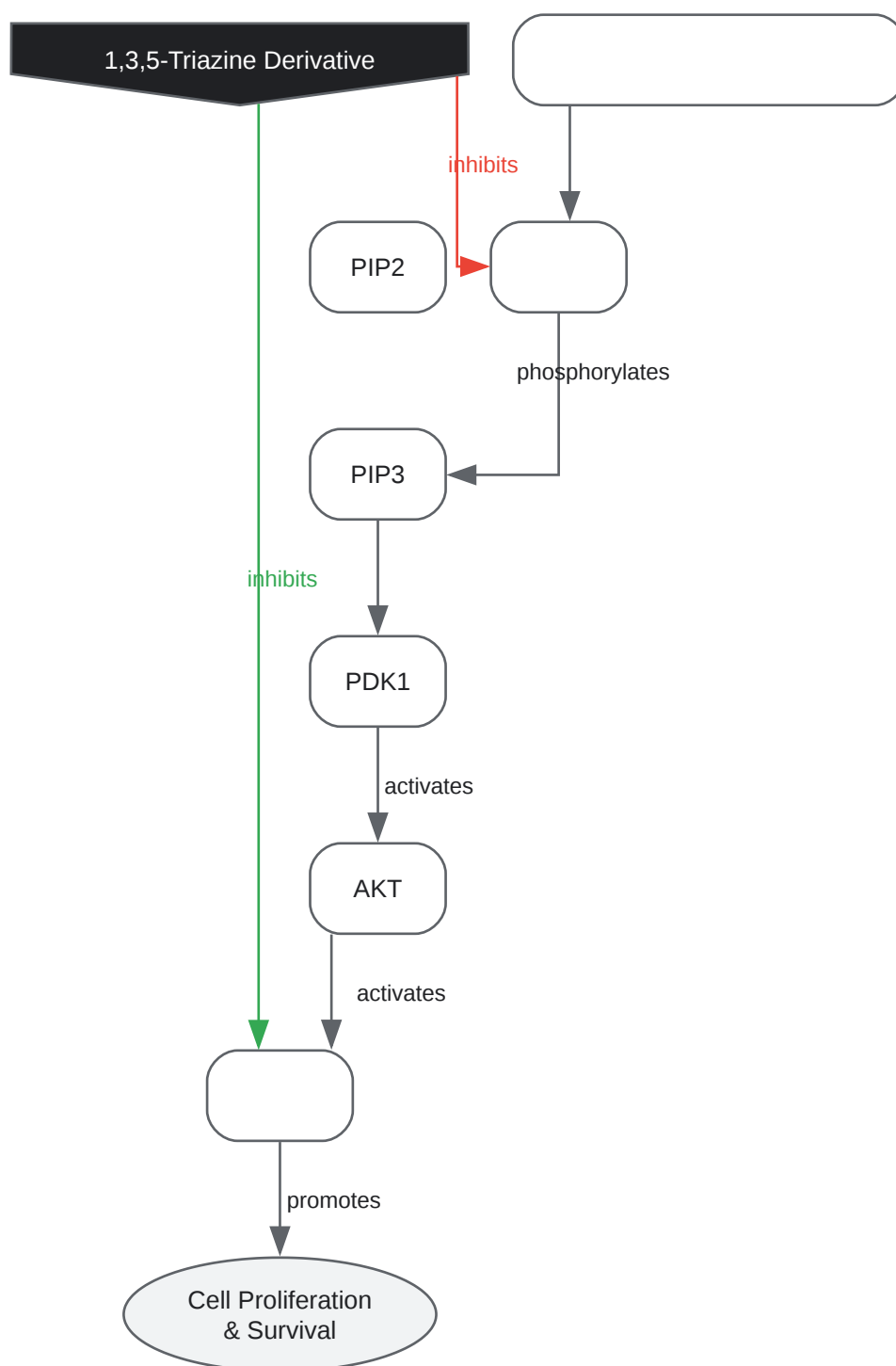


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Caption: A generalized workflow for in vitro cytotoxicity screening using the MTT assay.

PI3K/mTOR Signaling Pathway

Several 1,3,5-triazine derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.^{[1][2]}



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Caption: Inhibition of the PI3K/mTOR signaling pathway by certain 1,3,5-triazine derivatives.

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